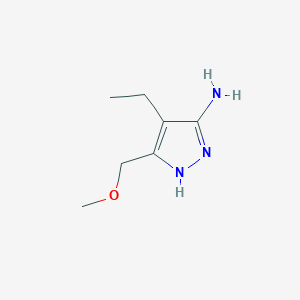
2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, can be achieved through various methods, including microwave-assisted protocols which offer advantages in terms of reaction speed and yield. For example, a novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate has been developed, demonstrating the efficiency of microwave-assisted synthesis in producing benzimidazole derivatives with potential biological activities (Jagadeesha et al., 2023).
Molecular Structure Analysis
Benzimidazole derivatives exhibit a wide range of molecular structures, enabling diverse biological activities and chemical properties. The molecular structure is characterized by the presence of a benzimidazole core, which can be modified at various positions to enhance or modify its properties. Structural analyses, including single-crystal X-ray diffraction, provide detailed insights into the molecular arrangements and interactions, crucial for understanding the compound's functionality (Xia et al., 2013).
Chemical Reactions and Properties
Benzimidazole compounds engage in various chemical reactions, influencing their chemical and biological properties. For instance, nitration reactions and substitutions on the benzimidazole ring can significantly affect the compound's activity and properties. The synthesis and modification processes involve complex reactions, including cyclo-condensation and nitro-reductive cyclization, demonstrating the compound's versatile chemical reactivity (Özil et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on crystalline forms and hydrogen bonding interactions provide insights into the stability, solubility, and bioavailability of these compounds. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been investigated, revealing the importance of hydrogen bonds in the crystal packing (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity, stability, and interactions with biological targets, are central to their applications. The synthesis methods, including one-step syntheses from carboxylic acids, enable the production of a variety of benzimidazoles with specific chemical properties tailored for particular uses or studies (Wang et al., 2006).
Aplicaciones Científicas De Investigación
Anticancer Applications
The rapid synthesis of benzimidazole derivatives, specifically designed for anticancer activity, demonstrates the importance of this compound in developing new chemotherapeutic agents. For instance, a novel microwave-assisted protocol facilitated the synthesis of a benzimidazole derivative with potent antileukemic activity, highlighting the compound's relevance in cancer research (Jagadeesha et al., 2023). Additionally, certain derivatives have shown to induce cell death in leukemic cells, suggesting potential for anticancer therapies (Gowda et al., 2009).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives have been extensively studied for their potential applications in various fields. Research has led to the development of compounds with specific biological activities, such as antihypertensive effects, demonstrating the compound's versatility in drug design (Sharma et al., 2010). Co-crystal synthesis with benzimidazole derivatives also illustrates the compound's utility in creating materials with potentially novel properties (Wu et al., 2020).
Molecular Docking and Inhibition Studies
Benzimidazole derivatives have been explored for their inhibitory activities against enzymes such as cholinesterases, indicating their potential in treating diseases related to enzyme dysfunction (Yoon et al., 2013). These studies not only provide insights into the compound's mechanism of action but also pave the way for the development of new therapeutic agents targeting specific molecular pathways.
Anti-inflammatory and Antihypertensive Activities
Research into the anti-inflammatory activities of benzimidazole derivatives has shown promising results, with some compounds exhibiting significant anti-inflammatory effects. This research contributes to the development of new anti-inflammatory drugs (Bhor & Pawar, 2022). Furthermore, the synthesis of novel benzimidazole derivatives with angiotensin II receptor antagonist properties highlights the compound's potential in creating effective antihypertensive medications (Zhu et al., 2014).
Mecanismo De Acción
Target of Action
A similar compound, 2-(3-nitrophenyl)acetic acid, has been reported to interact withPenicillin G acylase in Escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Mode of Action
These reactive species can cause damage to cellular components, potentially leading to cell death .
Biochemical Pathways
Nitroaromatic compounds can interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration .
Result of Action
Nitroaromatic compounds can generate reactive species that can damage cellular components, potentially leading to cell death .
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-3H-benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(6-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXKPMUEOFVTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354065 |
Source


|
| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid | |
CAS RN |
180197-42-6 |
Source


|
| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)





![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)



![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
